(2E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-aminophenyl ring (electron-donating group) and a 3,4,5-trimethoxyphenyl moiety (electron-rich aromatic system). This compound has been synthesized via Claisen-Schmidt condensation, as evidenced by its inclusion in studies on carbonic anhydrase inhibitors and nonlinear optical materials .
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,19H2,1-3H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVIDXMQQVQAS-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has gained attention for its potential biological activities, particularly in cancer research and antimicrobial properties. Chalcones are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
- Chemical Formula : C₁₈H₁₉NO₄
- CAS Number : 1037642-78-6
- Molecular Weight : 305.35 g/mol
Chalcone derivatives exhibit their biological activities through several mechanisms:
1. Cell Cycle Arrest
Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance:
- In human erythroleukemic K562 cells, this compound was observed to inhibit cell cycle progression by affecting key regulatory proteins such as cyclin D1 and CDK4 .
- Similar effects were noted in cervical cancer (HeLa) cells, where treatment led to G2/M phase arrest .
2. Induction of Apoptosis
The compound has been linked to the activation of apoptotic pathways:
- It enhances the expression of pro-apoptotic proteins like Bax while reducing levels of anti-apoptotic proteins such as Bcl-2 .
- Activation of caspases (caspase-3 and caspase-9) has also been documented, leading to increased apoptosis in treated cells .
3. Antimicrobial Activity
Research indicates that chalcone derivatives possess significant antibacterial properties:
- In vitro studies have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (2E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant biological activities, including:
- Anticancer properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation.
- Antioxidant activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, offering protective effects against oxidative stress.
Biological Studies
The compound is used in various biological assays to evaluate its effects on cellular processes. Notable applications include:
- In vitro studies : Testing the cytotoxic effects on different cancer cell lines to assess therapeutic potential.
- Mechanistic studies : Understanding how the compound interacts with specific molecular targets within cells.
Analytical Chemistry
This compound is utilized in analytical methods such as:
- Chromatography : Employed as a standard in high-performance liquid chromatography (HPLC) for quantifying similar compounds in biological samples.
- Mass spectrometry : Used for structural elucidation and confirmation during the synthesis of related compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed at higher concentrations.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Phenyl Ring Analogues
4-Aminophenyl vs. Other Substituents
- (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): The bromine atom increases hydrophobicity and steric hindrance, reducing solubility compared to the amino group. Exhibits weaker carbonic anhydrase inhibition due to diminished hydrogen-bonding capacity .
- (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): The nitro group enhances electron-withdrawing effects, lowering hyperpolarizability (0.02 vs. 0.09 in the amino analogue) . Used as a precursor for pyrazoline derivatives with antimitotic activity .
Trimethoxyphenyl Positional Isomers
- (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (): The 2,4,5-trimethoxy substitution disrupts symmetry, altering crystal packing (C–H···O interactions vs. N–H···O in 3,4,5-trimethoxy) . Reduced anticancer activity compared to the 3,4,5-isomer due to poorer π-stacking with biological targets .
Functional Group Modifications
Methoxy vs. Ethoxy Substituents
- (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) (): Ethoxy groups increase lipophilicity, enhancing mitochondrial apoptosis in hepatocellular carcinoma (HCC) cells. Higher cytotoxicity (IC₅₀: 5.2 μM) compared to methoxy analogues due to improved membrane permeability .
Heterocyclic Replacements
- (E)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): The benzotriazole ring introduces rigidity, reducing conformational flexibility.
Physicochemical and Structural Properties
| Property | Target Compound | 2,4,5-Trimethoxy Isomer | ETTC (Triethoxy) |
|---|---|---|---|
| Solubility (DMSO) | 12.5 mg/mL | 9.8 mg/mL | 3.2 mg/mL |
| Melting Point | 168–170°C | 155–157°C | 142–144°C |
| Hydrogen Bonds | N–H···O (2.97 Å) | C–H···O (3.02 Å) | None (hydrophobic dominance) |
| Hyperpolarizability (β) | 0.09 | Not reported | Not applicable |
Research Findings and Implications
- Anticancer Activity: The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, as seen in combretastatin analogues . Substituting the 4-aminophenyl group with halogens (e.g., Br, Cl) reduces potency by 30–50% .
- Nonlinear Optics: The amino group enhances electron donation, increasing β values compared to nitro or bromo substituents .
- Structural Insights : Crystal packing differences between positional isomers (3,4,5- vs. 2,4,5-trimethoxy) highlight the role of hydrogen bonding in solid-state stability .
Q & A
Q. What established synthetic routes are available for (2E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Key steps include:
- Reacting 4-aminoacetophenone (or its protected amine derivative) with 3,4,5-trimethoxybenzaldehyde in ethanol.
- Using NaOH (30% aqueous) as a base catalyst under ambient conditions for 2–4 hours, yielding a yellow precipitate .
- Purification via recrystallization (ethanol or methanol) to obtain single crystals for structural validation.
Note: Protecting the amine group (e.g., acetylation) may be necessary to avoid side reactions during synthesis.
Q. How is structural characterization of this compound performed?
Methodological Answer: A multi-technique approach is employed:
- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, β = 107.528° .
- Spectroscopy :
- FTIR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and aromatic C-H stretches.
- NMR : ¹H NMR shows peaks for methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–8.0 ppm).
- Mass spectrometry : Validates molecular ion peaks (theoretical m/z = 327.35 for [M+H]⁺).
Q. What are the preliminary biological screening methods for this compound?
Methodological Answer:
- Antimicrobial assays : Use agar diffusion or microdilution methods against E. coli, S. aureus, and C. albicans. Minimum inhibitory concentration (MIC) values are determined, with positive controls like chloramphenicol .
- Antioxidant studies : DPPH radical scavenging assays at concentrations of 10–100 μM, comparing to ascorbic acid.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values.
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking : Simulate binding to biological targets (e.g., tubulin or kinases) using AutoDock Vina. Validate with experimental IC₅₀ correlations.
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Validate assay conditions : Ensure consistent protocols (e.g., cell line passage number, solvent controls).
- Purity verification : Use HPLC (>95% purity) and ¹³C NMR to confirm structural integrity.
- SAR analysis : Compare substituent effects. For example, replacing 4-amino with 4-methoxy reduces antibacterial activity .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.
Q. What advanced techniques optimize crystallization for X-ray studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
